molecular formula C10H21ClN2O2 B8056832 tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride

Cat. No.: B8056832
M. Wt: 236.74 g/mol
InChI Key: RYHBULZGXHADRD-KZYPOYLOSA-N
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Description

This compound is a carbamate-protected amine with a cyclopentyl backbone, stereospecific (1R,3S) configuration, and a hydrochloride salt. It serves as a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules. The hydrochloride salt enhances solubility and stability, making it suitable for drug formulation . Key properties include:

  • Molecular Formula: C₁₀H₁₉ClN₂O₂
  • Molecular Weight: 234.7 g/mol (hydrochloride form)
  • CAS Number: 2227743-71-5 (hydrochloride)
  • Purity: 95–97% (typical for commercial batches) .

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBULZGXHADRD-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627181-42-3
Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride typically involves the following steps:

    Formation of the Carbamate: The initial step involves the reaction of tert-butyl chloroformate with (1R,3S)-3-aminocyclopentanol to form the corresponding carbamate.

    Cyclization: The intermediate product undergoes cyclization to form the cyclopentyl ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications:

  • Neuropharmacology : Research indicates that tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride interacts with neurotransmitter systems, which could lead to treatments for neurological disorders. Its ability to modulate receptor activity suggests it may help in conditions like anxiety and depression .
  • Drug Development : The compound serves as an intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that can enhance efficacy or reduce side effects of drug candidates targeting specific enzymes or receptors involved in disease pathways .

Enzyme Activity Studies

In biochemical research, this compound is used to study enzyme kinetics and interactions:

  • Inhibition Studies : Case studies have shown that it can inhibit specific enzymes, such as MALT1, which plays a role in immune response regulation. This inhibition was measured using fluorescence resonance energy transfer (FRET) assays, demonstrating significant potency at certain concentrations.
  • Bioactive Molecule Synthesis : The compound acts as a precursor for synthesizing bioactive molecules that can modulate enzyme functions. This application is crucial for understanding biochemical pathways and developing new therapeutic agents .

Agricultural Chemistry

The compound also has potential applications in the agricultural sector:

  • Agrochemical Development : It can be utilized in the synthesis of herbicides and insecticides. The structural characteristics of this compound allow for modifications that can lead to more effective agrochemicals with reduced environmental impact .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Stereoisomeric Variants

  • tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate (CAS: 1031335-25-7): Differs in stereochemistry (1S,3R vs. 1R,3S), which can drastically alter receptor binding in drug candidates. Same molecular weight (214.31 g/mol) but lacks the hydrochloride salt, reducing aqueous solubility .
  • tert-butyl N-[trans-3-aminocyclopentyl]carbamate (CAS: 947732-58-3): Trans-configuration (non-specified stereochemistry) may lead to different conformational stability in solution .

Functional Group Modifications

  • tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 225641-84-9):
    • Hydroxyl group replaces the amine, altering polarity and hydrogen-bonding capacity. This derivative is more hydrophilic but less reactive in nucleophilic substitutions .

Ring Size and Rigidity

  • Molecular weight: 198.7 g/mol .
  • tert-butyl N-{[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl}carbamate hydrochloride :
    • Bicyclic structure enhances rigidity, improving target selectivity in drug design. However, synthesis complexity increases due to the fused ring system .

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Solubility (HCl Salt) Key Feature Reference
Target compound (hydrochloride) 234.7 High Optimal for API formulations
(1S,3R)-stereoisomer 214.3 Moderate Lower solubility in polar solvents
Cyclobutyl analog (hydrochloride) 198.7 Moderate Higher ring strain

Commercial Availability and Suppliers

  • The hydrochloride form is supplied by HANGZHOU JHECHEM CO LTD (purity: 95%) and PharmaBlock Sciences (purity: 97%) .
  • Stereoisomers and functional analogs are available via ECHEMI and Enamine Ltd, though at higher costs due to niche demand .

Biological Activity

tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride is a synthetic compound belonging to the carbamate class, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in the modulation of various biological pathways.

  • Chemical Formula: C10H20N2O2·HCl
  • Molecular Weight: 236.74 g/mol
  • CAS Number: 2227743-71-5
  • Purity: 97%

The compound's structure includes a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopentyl ring with an amino group at the 3-position. This configuration influences its solubility and reactivity, making it suitable for various biological applications .

The biological activity of this compound primarily involves the hydrolysis of the carbamate group, leading to the release of an active amine. This amine can interact with various biological targets, including enzymes and receptors, thereby influencing cellular processes such as signal transduction and gene expression .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. It has been studied for its potential effects on:

  • Cyclic nucleotide phosphodiesterases (PDEs): Inhibition of PDEs can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for various signaling pathways.
  • Neurotransmitter receptors: The compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeMechanismPotential Applications
PDE InhibitionIncreases cAMP/cGMP levelsCardiovascular diseases
Receptor ModulationInteracts with neurotransmitter receptorsNeurological disorders
Cell Cycle RegulationInduces apoptosis in cancer cellsCancer therapy

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on PDE Inhibition:
    • Researchers demonstrated that this compound effectively inhibits specific phosphodiesterases, leading to enhanced cellular signaling pathways associated with cardiac function. The study reported a significant increase in cAMP levels in cardiac myocytes treated with the compound .
  • Neuropharmacological Effects:
    • A study investigated the effects of this compound on various neurotransmitter systems. Results indicated that it modulates dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders.
  • Anticancer Activity:
    • In vitro studies showed that this compound induces apoptosis in several cancer cell lines through mitochondrial pathways. The mechanism involves the activation of caspases and subsequent cell death signaling cascades .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a reflux reaction using tert-butyl ((1S,3S)-3-aminocyclopentyl)carbamate with K₂CO₃ in acetonitrile (MeCN) at elevated temperatures (16–24 hours) yields the hydrochloride salt after purification . Optimization may involve adjusting solvent polarity (e.g., DMF for higher solubility), temperature gradients, or catalytic agents (e.g., EDCI/HOBt for carbamate coupling) . Monitoring reaction progress via TLC or LC-MS ensures intermediate stability and minimizes side products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., cyclopentyl ring protons at δ 1.5–2.5 ppm) and carbamate linkage (C=O at ~155 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and resolves enantiomeric excess for chiral centers .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 214.31 for the free base) and fragmentation patterns .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C in airtight, light-resistant containers. Avoid moisture due to carbamate hydrolysis risks. Stability studies suggest <5% degradation over 12 months under these conditions . Pre-use analysis (e.g., Karl Fischer titration) confirms residual water content <0.1%.

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of chiral synthesis for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. Molecular docking (AutoDock Vina) evaluates hydrogen bonding between the cyclopentyl amine and carbamate carbonyl, guiding solvent selection (e.g., MeCN vs. THF) . For validation, compare computed vs. experimental optical rotation ([α]ᴅ²⁵) and XRD-derived torsion angles .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., SHELX-refined vs. single-crystal XRD) may arise from twinning or disorder. Mitigation steps:

  • Use synchrotron radiation for high-resolution data (<0.8 Å).
  • Apply PLATON SQUEEZE to model solvent-accessible voids.
  • Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···O vs. N–H···Cl) .

Q. How does the hydrochloride salt influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The HCl counterion increases electrophilicity at the carbamate carbonyl, accelerating nucleophilic attack (e.g., by amines or alcohols). Kinetic studies (UV-Vis monitoring at 300 nm) show a 2.3-fold rate enhancement compared to the free base in DMSO . Control experiments under anhydrous conditions (molecular sieves) isolate salt-specific effects.

Q. What degradation pathways are observed under accelerated stability testing, and how are they characterized?

  • Methodological Answer : Forced degradation (40°C/75% RH, 14 days) reveals:

  • Hydrolysis : LC-MS identifies tert-butyl alcohol (m/z 75.07) and cyclopentylamine (m/z 86.10) .
  • Oxidation : NMR detects N-oxide byproducts (δ 3.5–4.0 ppm for –NH–O–).
    Mitigation: Add antioxidants (0.1% BHT) or lyophilize to reduce oxidative cleavage .

Q. How is enantiomeric purity validated for scale-up batches?

  • Methodological Answer : Chiral SFC (Supercritical Fluid Chromatography) with a Chiralpak AD-H column (CO₂/MeOH = 90:10) resolves (1R,3S) and (1S,3R) diastereomers. Calibrate with synthetic standards of known ee (>99%). For process validation, ≥98.5% ee is required for pharmacological studies .

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